molecular formula C13H17NO B8531735 Amine, benzyl-cyclohexanon-3-yl-

Amine, benzyl-cyclohexanon-3-yl-

Cat. No.: B8531735
M. Wt: 203.28 g/mol
InChI Key: ZGKPYHGRDFPIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amine, benzyl-cyclohexanon-3-yl- is an organic compound with the molecular formula C13H17NO It features a cyclohexanone core with a benzylamino group attached to the third carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amine, benzyl-cyclohexanon-3-yl- typically involves the reaction of cyclohexanone with benzylamine. One common method is the reductive amination of cyclohexanone using benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production methods for Amine, benzyl-cyclohexanon-3-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are selected to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Amine, benzyl-cyclohexanon-3-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amine, benzyl-cyclohexanon-3-yl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Amine, benzyl-cyclohexanon-3-yl- involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclohexanone core provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amine, benzyl-cyclohexanon-3-yl- is unique due to the presence of both the benzylamino group and the cyclohexanone core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-(benzylamino)cyclohexan-1-one

InChI

InChI=1S/C13H17NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2

InChI Key

ZGKPYHGRDFPIMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Cyclohexenone is reacted with benzylamine to give 3-benzylaminocyclohexanone. Hydrogenolysis of the benzylamino group then gives 3-aminocyclohexanone. Reaction with hexadecanoyl chloride affords 3-hexadecanamidocyclohexanone, which is then reduced with sodium borohydride to produce a cis/trans mixture of 3-hexadecanamidocyclohexanol. Separation by column chromatography then gives the pure isomers. Reaction with bromoethylphosphodichloridate, then with trimethylamine will produce 3-hexadecanamido-cyclohexylphosphocholine.
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